6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
6-Hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the modification of protein function . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic structure but lacks the hydroxy and carboxylic acid groups.
1,4-Epoxycyclohexane: Similar in structure but with different functional groups, leading to distinct chemical properties.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Uniqueness
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility as a versatile building block make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H10O4 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10) |
InChI Key |
KUAZFQANFPDGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C(C1C(=O)O)O2)O |
Origin of Product |
United States |
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